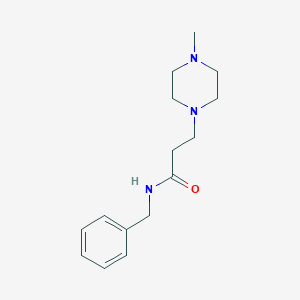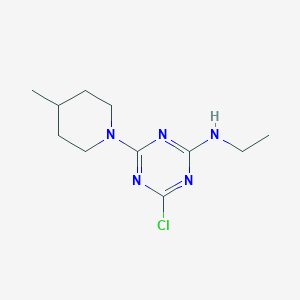![molecular formula C16H23NO3 B258561 (6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B258561.png)
(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane, commonly known as MDMD, is a chemical compound that has been gaining attention in the scientific community due to its potential use as a research tool. MDMD belongs to the spirocyclic class of compounds and has a unique molecular structure that makes it an interesting subject for research.
Mecanismo De Acción
The mechanism of action of MDMD involves its binding to various receptors in the brain. MDMD has been shown to have a high affinity for the 5-HT2A receptor, where it acts as a partial agonist. MDMD also binds to the sigma-1 receptor, where it acts as an agonist. The binding of MDMD to these receptors leads to changes in the activity of neurons, resulting in altered neurotransmitter release and changes in brain function.
Biochemical and Physiological Effects:
MDMD has been found to have a range of biochemical and physiological effects. In animal studies, MDMD has been shown to increase the release of various neurotransmitters, including serotonin, dopamine, and noradrenaline. MDMD has also been shown to increase the activity of certain brain regions, such as the prefrontal cortex and the striatum. These effects suggest that MDMD may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDMD has several advantages as a research tool. It has a unique molecular structure that makes it an interesting subject for study. MDMD is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also limitations to the use of MDMD in lab experiments. MDMD is a relatively new compound, and its long-term effects on the brain and body are not yet fully understood. Additionally, the use of MDMD in animal studies may not necessarily translate to human studies, which limits its potential applications.
Direcciones Futuras
There are several future directions for research on MDMD. One area of focus is the study of its potential therapeutic applications. MDMD has been shown to have potential in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. Further research is needed to fully understand the mechanisms underlying these effects and to develop safe and effective treatments. Another area of focus is the study of the long-term effects of MDMD on the brain and body. This information is essential for understanding the potential risks and benefits of using MDMD as a research tool or therapeutic agent. Finally, future research could focus on the development of new spirocyclic compounds with similar or improved properties compared to MDMD.
Métodos De Síntesis
MDMD can be synthesized using a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of a palladium-catalyzed coupling reaction, followed by a spirocyclization reaction. The final product is obtained after purification through column chromatography. The synthesis of MDMD is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
MDMD has been used as a research tool in various scientific studies. It has been found to have potential applications in the field of neuroscience, particularly in the study of serotonin receptors. MDMD has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. MDMD has also been used in the study of other receptors, such as the sigma-1 receptor and the dopamine transporter.
Propiedades
Nombre del producto |
(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane |
|---|---|
Fórmula molecular |
C16H23NO3 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
(6S)-7-(3-methoxyphenyl)-6,8-dimethyl-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C16H23NO3/c1-12-15(13-5-4-6-14(11-13)18-3)17(2)8-7-16(12)19-9-10-20-16/h4-6,11-12,15H,7-10H2,1-3H3/t12-,15?/m0/s1 |
Clave InChI |
MWWDEKSSNZNSFJ-SFVWDYPZSA-N |
SMILES isomérico |
C[C@H]1C(N(CCC12OCCO2)C)C3=CC(=CC=C3)OC |
SMILES |
CC1C(N(CCC12OCCO2)C)C3=CC(=CC=C3)OC |
SMILES canónico |
CC1C(N(CCC12OCCO2)C)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)
![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)
![N-(2-chlorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258491.png)



![2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylpropanamide](/img/structure/B258499.png)

